Thioridazine hydrochloride

Catalog No.
S002471
CAS No.
130-61-0
M.F
C21H27ClN2S2
M. Wt
407.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioridazine hydrochloride

CAS Number

130-61-0

Product Name

Thioridazine hydrochloride

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;hydrochloride

Molecular Formula

C21H27ClN2S2

Molecular Weight

407.0 g/mol

InChI

InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H

InChI Key

NZFNXWQNBYZDAQ-UHFFFAOYSA-N

SMILES

C[NH+]1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.[Cl-]

Synonyms

Aldazine, Apo Thioridazine, Apo-Thioridazine, ApoThioridazine, Meleril, Mellaril, Melleretten, Melleril, Melleryl, Melzine, Rideril, Sonapax, Thioridazine, Thioridazine HCL, Thioridazine Hydrochloride, Thioridazine neurazpharm, Thioridazine-neurazpharm, Thioridazineneurazpharm, Thiozine

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl

Isomeric SMILES

C[NH+]1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.[Cl-]

Description

The exact mass of the compound Thioridazine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757349. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Mechanisms of Action:

Researchers have employed thioridazine hydrochloride to investigate the mechanisms underlying schizophrenia and other mental illnesses. Its activity on various neurotransmitter systems, including dopamine and serotonin, allows scientists to explore how these systems contribute to psychotic symptoms []. Studies using thioridazine can help elucidate the complex interplay of neurotransmitters in the brain and their role in mental health.

Comparison Studies:

Tioridazine can serve as a reference point when evaluating the efficacy and side effects of newer antipsychotic medications. By comparing the therapeutic effects and adverse reactions of thioridazine with those of novel drugs, researchers can gain valuable insights into the relative safety and effectiveness of new treatment options [].

Investigating Specific Symptoms:

Tioridazine's effects on specific symptoms associated with schizophrenia, such as hallucinations and delusions, have been explored in research settings. This can provide valuable data for developing targeted treatments for these specific aspects of the illness [].

Thioridazine hydrochloride is a phenothiazine derivative primarily used as an antipsychotic medication. It is indicated for the treatment of schizophrenia and other psychotic disorders, particularly when other treatments have failed. The chemical formula for thioridazine hydrochloride is C21H27ClN2S2C_{21}H_{27}ClN_{2}S_{2}, and it is known for its sedative and anticholinergic properties, which contribute to its therapeutic effects while minimizing extrapyramidal side effects compared to first-generation antipsychotics .

Thioridazine hydrochloride carries significant safety concerns, leading to its withdrawal from many markets. The most prominent risk is QT prolongation, which can lead to potentially fatal cardiac arrhythmias. Due to this risk, thioridazine is generally only used when other antipsychotics have proven ineffective or poorly tolerated.

Other potential hazards include:

  • Sedation: Thioridazine can cause drowsiness and dizziness.
  • Extrapyramidal symptoms: While less common than with some other first-generation antipsychotics, thioridazine can still induce movement disorders.
  • Anticholinergic effects: Thioridazine can cause dry mouth, constipation, and urinary retention due to its anticholinergic properties.

Thioridazine undergoes various metabolic transformations, primarily via cytochrome P450 enzymes. The compound is metabolized into several active metabolites, including mesoridazine and sulforidazine, through oxidation processes involving CYP2D6 . Notably, thioridazine can form complexes with melanin, leading to potential hyperpigmentation .

Key Reactions:

  • Oxidation: Thioridazine is oxidized to mesoridazine and sulforidazine.
  • Alkylation: The synthesis involves alkylation of 2-methylthiophenothiazine in the presence of sodium hydride .
  • Formation of Quaternary Salts: It can react with methyl iodide to form quaternary ammonium salts.

Thioridazine exerts its pharmacological effects primarily by blocking dopamine D2 receptors in the mesolimbic pathway, which is crucial for its antipsychotic activity. Additionally, it has significant antagonistic effects on alpha-adrenergic and histaminergic receptors, contributing to its sedative properties .

Pharmacodynamics:

  • Dopamine Receptor Blockade: Reduces psychotic symptoms by decreasing dopaminergic activity.
  • Anticholinergic Effects: Provides sedation and reduces extrapyramidal symptoms.
  • Cardiac Effects: Prolongs QTc interval, which can lead to serious cardiac complications if not monitored .

The synthesis of thioridazine typically involves several key steps:

  • Alkylation of 2-Methylthiophenothiazine: This step uses sodium hydride as a base to facilitate the reaction.
  • Formation of Hydrochloride Salt: The final product is often converted into its hydrochloride form for improved solubility and stability.
  • Catalytic Hydrogenation: In some methods, catalytic hydrogenation in the presence of hydrochloric acid is employed .

Thioridazine is primarily utilized in psychiatric medicine for:

  • Management of Schizophrenia: Effective in reducing symptoms such as hallucinations and delusions.
  • Control of Severe Agitation: Used in acute settings to manage severely disturbed behavior .

Despite its efficacy, thioridazine's use has declined due to concerns about cardiac side effects and the availability of newer antipsychotics with better safety profiles.

Thioridazine interacts with various medications and substances, which can influence its efficacy and safety:

  • Cardiac Medications: Concurrent use with drugs that prolong the QT interval can increase the risk of serious arrhythmias .
  • Antidepressants: Selective serotonin reuptake inhibitors may alter thioridazine metabolism, necessitating dosage adjustments .
  • Hormonal Contraceptives: Thioridazine may reduce the effectiveness of hormonal birth control methods .

Notable Interactions:

  • Aluminum Hydroxide: Decreases absorption of thioridazine.
  • Lithium: Potentially increases risk for neurotoxicity when used together.

Thioridazine shares structural and functional similarities with other phenothiazine derivatives. Here are some comparable compounds:

Compound NameKey CharacteristicsUnique Features
ChlorpromazineFirst-generation antipsychotic; strong D2 receptor antagonistHigher incidence of extrapyramidal symptoms
MesoridazineActive metabolite of thioridazine; similar mechanismLess potent than thioridazine
FluphenazineLong-acting phenothiazine; used for schizophreniaMore effective in long-term management
PerphenazineModerate sedation; effective against positive symptomsLower risk of sedation compared to thioridazine

The Bourquin Foundation Route

The initial synthesis of thioridazine was pioneered by Bourquin and colleagues in the mid-twentieth century, establishing the fundamental approach that would influence subsequent synthetic methodologies [1] [2]. This groundbreaking route commenced with racemic piperidine alcohol as the primary starting material, representing the first systematic approach to constructing the complex molecular architecture of thioridazine. The original methodology involved a multi-step sequence beginning with the conversion of racemic piperidine alcohol to the corresponding chloride derivative using thionyl chloride in chloroform at elevated temperatures of approximately 70 degrees Celsius [2].

The subsequent coupling reaction represented the core transformation, wherein the chloroethyl-piperidine intermediate underwent nucleophilic substitution with phenothiazine in the presence of sodium amide as the base [1]. This reaction typically required temperatures approaching 180 degrees Celsius in a toluene-xylene solvent mixture, with reaction times extending between six to eight hours. The harsh reaction conditions necessitated careful temperature control to prevent decomposition of the sensitive phenothiazine core while ensuring complete conversion of the starting materials. The overall yield from this early route typically achieved approximately 60 percent, which was considered acceptable for initial research purposes but presented challenges for large-scale production [2].

The Bourquin route also included a critical chiral resolution step, employing di-para-tolyl-L-tartaric acid as the chiral derivatizing agent to separate the enantiomers of thioridazine [2]. This resolution process proved to be remarkably inefficient, requiring multiple recrystallizations and resulting in substantial material losses. Despite these limitations, the Bourquin synthesis established the fundamental retrosynthetic logic that continues to influence modern approaches to thioridazine synthesis.

Advanced Phenothiazine Alkylation Methods

Subsequent developments in thioridazine synthesis focused on optimizing the alkylation of phenothiazine derivatives, leading to more efficient and scalable synthetic routes [3] [4]. These improved methodologies recognized that the key transformation involved the nucleophilic attack of the phenothiazine nitrogen atom on an appropriately activated alkyl halide bearing the methylpiperidine substituent. The optimization of this alkylation reaction became central to developing commercially viable synthesis routes.

Modern alkylation approaches typically employ 2-(2-chloroethyl)-N-methylpiperidine hydrochloride as the alkylating agent, which provides superior reactivity compared to the corresponding bromide or iodide derivatives [4]. The preparation of this critical intermediate involves the reduction of N-methylpiperidine-2-carboxylic acid derivatives using lithium aluminum hydride, followed by conversion to the alcohol and subsequent chlorination with thionyl chloride [2]. This sequence ensures high purity of the alkylating agent while minimizing the formation of undesired regioisomers.

The optimized alkylation reactions typically proceed under significantly milder conditions than the original Bourquin route, with temperatures ranging from 110 to 180 degrees Celsius depending on the specific base and solvent system employed [3]. Sodium hydroxide has emerged as the preferred base for these transformations, offering improved selectivity and reduced formation of byproducts compared to sodium amide. The reaction proceeds through the initial deprotonation of the phenothiazine nitrogen, followed by nucleophilic displacement of the chloride leaving group in an SN2-type mechanism.

Contemporary Microwave-Assisted Synthetic Approaches

The integration of microwave heating technology has revolutionized thioridazine synthesis by dramatically reducing reaction times while maintaining or improving yields [5] [6]. Microwave-assisted synthesis exploits the selective heating of polar molecules through dielectric heating, enabling rapid and uniform temperature distribution throughout the reaction mixture. This technology has proven particularly valuable for the alkylation step in thioridazine synthesis, where traditional heating methods often suffer from poor heat transfer and temperature gradients.

Microwave-assisted routes typically employ sodium hydride as the base in dimethylformamide solvent, with reaction temperatures ranging from 120 to 150 degrees Celsius [5]. The remarkable efficiency of microwave heating enables complete conversion within 15 minutes, representing a dramatic improvement over conventional heating methods that require several hours. The rapid heating and cooling cycles possible with microwave technology also minimize the formation of degradation products and improve overall reaction selectivity.

The success of microwave-assisted synthesis has been attributed to the enhanced reaction kinetics resulting from superheating effects and improved mass transfer [6]. The uniform heating profile achieved through microwave irradiation eliminates hot spots that can lead to decomposition of thermally sensitive intermediates. Furthermore, the precise temperature control possible with modern microwave reactors enables optimization of reaction conditions to maximize yield while minimizing energy consumption.

Critical Intermediates and Reagent Systems

Essential Intermediate Compounds

The synthesis of thioridazine hydrochloride relies on several critical intermediate compounds, each presenting unique challenges in terms of preparation, purification, and handling [7] [4]. The most important intermediate is 2-(2-chloroethyl)-N-methylpiperidine hydrochloride, which serves as the primary alkylating agent in the majority of synthetic routes. This compound must be prepared with exceptional purity to ensure high-quality final product, as even minor impurities can significantly impact the pharmacological properties of the resulting thioridazine.

The preparation of this chloroethyl intermediate typically begins with N-methylpiperidine-2-ethanol, which is obtained through the reduction of the corresponding ester or carboxylic acid derivatives [2]. The reduction step commonly employs lithium aluminum hydride in anhydrous ether, requiring careful moisture exclusion to prevent violent decomposition of the reducing agent. The resulting alcohol intermediate exhibits good stability under appropriate storage conditions but must be protected from oxidation that can lead to aldehyde or carboxylic acid impurities.

The subsequent chlorination reaction represents a critical transformation that demands precise control of reaction conditions [2]. Thionyl chloride serves as the preferred chlorinating agent, typically employed in chloroform solvent at temperatures around 70 degrees Celsius. The reaction proceeds through the formation of a chlorosulfite intermediate, which spontaneously decomposes to yield the desired chloride along with sulfur dioxide and hydrogen chloride as gaseous byproducts. The evolving gases must be efficiently removed to drive the reaction to completion and prevent their accumulation, which could lead to pressure buildup and safety hazards.

Another significant intermediate in certain synthetic routes is the phenothiazine sodium salt, formed through the deprotonation of phenothiazine with sodium hydroxide [3] [8]. This nucleophilic species exhibits enhanced reactivity toward alkyl halides but suffers from limited stability, particularly in the presence of moisture or oxygen. The sodium salt must typically be prepared immediately before use and employed under strictly anhydrous conditions to prevent hydrolysis back to the parent phenothiazine.

Specialized Reagent Systems and Their Optimization

The selection and optimization of reagent systems represents a crucial aspect of thioridazine synthesis, with particular attention focused on base selection, solvent systems, and reaction atmosphere control [9] [8]. Sodium hydroxide has emerged as the preferred base for most synthetic routes, offering an optimal balance of reactivity, selectivity, and cost-effectiveness. The use of finely powdered sodium hydroxide enhances the reaction rate by increasing the surface area available for deprotonation reactions, while the solid-liquid interface facilitates efficient mixing and heat transfer.

Potassium carbonate represents an alternative base system that offers advantages in certain synthetic contexts, particularly when milder reaction conditions are desired [9]. The carbonate base provides buffering capacity that helps maintain optimal pH conditions throughout the reaction, reducing the risk of side reactions that can occur under strongly basic conditions. However, the lower basicity of carbonate systems typically requires elevated temperatures or extended reaction times to achieve complete conversion.

Solvent selection plays a critical role in determining reaction efficiency and product quality [10] [8]. Anhydrous toluene has proven particularly effective for alkylation reactions, providing sufficient solubility for the organic reactants while maintaining chemical inertness under the reaction conditions. The relatively high boiling point of toluene enables reactions to be conducted at elevated temperatures without significant solvent loss, while its non-coordinating nature prevents interference with the alkylation mechanism.

Dimethylformamide represents an alternative solvent system that offers enhanced solubility for polar intermediates and improved heat transfer characteristics [9]. The dipolar aprotic nature of DMF facilitates nucleophilic substitution reactions by stabilizing the transition state while avoiding coordination to metal cations that could interfere with the reaction mechanism. However, the use of DMF requires careful consideration of purification challenges, as this solvent can be difficult to remove completely from the final product.

Quality Control and Purity Considerations

The pharmaceutical application of thioridazine hydrochloride demands exceptional purity standards, typically requiring HPLC purity levels exceeding 98 percent [11] [12]. Achieving these stringent purity requirements necessitates careful control of reaction conditions, thorough purification procedures, and comprehensive analytical characterization of all intermediate and final products. The presence of even trace impurities can significantly impact the pharmacological properties and safety profile of the final pharmaceutical product.

High-performance liquid chromatography serves as the primary analytical method for purity assessment, employing reverse-phase columns with carefully optimized mobile phase compositions [13]. The separation of thioridazine from potential impurities requires gradient elution systems that can resolve structurally similar compounds differing only in substitution patterns or stereochemistry. The detection typically employs ultraviolet absorption at wavelengths around 270 nanometers, which corresponds to the characteristic absorption of the phenothiazine chromophore.

Enantiomeric purity represents a particular challenge in thioridazine synthesis, as the compound contains a chiral center at the piperidine ring [3] [2]. The separation and analysis of enantiomers requires specialized chiral chromatographic methods, often employing cyclodextrin-bonded stationary phases that can differentiate between the mirror-image isomers. The optimization of chiral separation conditions involves systematic investigation of mobile phase composition, pH, temperature, and flow rate to achieve baseline resolution of the enantiomers.

Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways in Thioridazine Formation

The formation of thioridazine through nucleophilic alkylation follows a well-established SN2 mechanism, proceeding through a single-step concerted process involving simultaneous bond formation and bond breaking [9] [8]. The reaction initiates with the deprotonation of the phenothiazine nitrogen by the base, generating a nucleophilic nitrogen anion that exhibits enhanced reactivity toward electrophilic carbon centers. This deprotonation step is typically rapid and reversible, establishing an equilibrium between the neutral phenothiazine and its deprotonated form.

The subsequent nucleophilic attack occurs at the carbon atom bearing the chloride leaving group, with the reaction proceeding through a transition state characterized by partial bond formation between the phenothiazine nitrogen and the alkyl carbon, coupled with partial bond breaking between the carbon and chloride [8]. The stereochemical course of this reaction results in inversion of configuration at the electrophilic carbon center, although this stereochemical outcome is not relevant for the primary synthetic routes to thioridazine due to the achiral nature of the electrophilic center.

The kinetics of the alkylation reaction exhibit second-order behavior, with the reaction rate depending on the concentrations of both the phenothiazine nucleophile and the alkyl halide electrophile [14]. This kinetic behavior is consistent with the proposed SN2 mechanism and enables optimization of reaction conditions through careful control of reactant concentrations and reaction parameters. The reaction rate shows strong dependence on temperature, following Arrhenius behavior with activation energies typically ranging from 80 to 120 kilojoules per mole.

Kinetic Parameters and Rate-Determining Steps

Comprehensive kinetic studies of thioridazine synthesis have revealed that the alkylation step represents the rate-determining transformation in the overall synthetic sequence [15] [14]. The reaction exhibits characteristic second-order kinetics, with rate constants that can be precisely measured through spectrophotometric monitoring of reactant disappearance or product formation. Ultraviolet spectrophotometry has proven particularly valuable for kinetic studies, as the phenothiazine chromophore exhibits strong absorption that enables sensitive detection of concentration changes.

The temperature dependence of the reaction rate follows Arrhenius behavior, enabling determination of activation parameters including activation energy, pre-exponential factor, and entropy of activation [14]. These parameters provide insights into the transition state structure and the mechanism of the transformation. Typical activation energies for the alkylation reaction range from 85 to 115 kilojoules per mole, reflecting the substantial energy barrier associated with the simultaneous bond-breaking and bond-forming processes.

Solvent effects on reaction kinetics have been systematically investigated, revealing significant influences of solvent polarity and coordinating ability on reaction rates [16] [14]. Polar aprotic solvents generally enhance reaction rates by stabilizing the transition state through dipolar interactions, while protic solvents can either accelerate or decelerate reactions depending on their ability to stabilize the nucleophile through hydrogen bonding. The understanding of these solvent effects has enabled optimization of reaction conditions to maximize both reaction rate and selectivity.

Side Reaction Mechanisms and Selectivity Control

The synthesis of thioridazine is accompanied by several potential side reactions that can reduce yield and complicate purification [17] [4]. The most significant competing reaction involves the formation of bis-alkylated products through reaction at multiple sites on the phenothiazine ring system. This side reaction becomes particularly problematic under forcing conditions or when excess alkylating agent is employed, leading to complex mixtures that are difficult to separate and purify.

The mechanism of bis-alkylation involves initial formation of the desired mono-alkylated product, followed by further deprotonation and alkylation at alternative positions on the phenothiazine ring [9]. The relative rates of these competing reactions depend on the basicity of the different nitrogen centers and the steric accessibility of the alkylation sites. Control of bis-alkylation can be achieved through careful stoichiometry control, temperature optimization, and the use of controlled addition techniques that maintain low concentrations of the alkylating agent.

Oxidative side reactions represent another significant challenge in thioridazine synthesis, particularly due to the electron-rich nature of the phenothiazine ring system [18] [19]. The sulfur atom in the phenothiazine core is susceptible to oxidation, leading to sulfoxide and sulfone derivatives that exhibit altered pharmacological properties. Prevention of oxidative degradation requires strict control of reaction atmosphere, typically through the use of inert gas purging and exclusion of oxygen and moisture from the reaction environment.

Industrial-Scale Production and Process Optimization

Manufacturing Scale Considerations

The transition from laboratory-scale synthesis to industrial production of thioridazine hydrochloride presents numerous technical and economic challenges that require comprehensive process optimization [20] [21]. Industrial-scale synthesis must address issues of heat transfer, mass transfer, mixing efficiency, and waste minimization while maintaining the high purity standards required for pharmaceutical applications. The scale-up process typically involves systematic investigation of critical process parameters to identify potential bottlenecks and optimization opportunities.

Heat transfer represents a particular challenge in large-scale reactors, where surface-to-volume ratios are significantly lower than in laboratory glassware [20]. The exothermic nature of many organic reactions can lead to temperature excursions that compromise product quality or create safety hazards. Industrial reactors typically employ external cooling systems, internal cooling coils, or reflux condensers to maintain precise temperature control throughout the reaction. The design of these heat transfer systems must account for the thermal properties of the reaction mixture and the heat generation profile throughout the reaction course.

Mixing efficiency becomes increasingly important at industrial scale, where inadequate agitation can lead to concentration gradients, hot spots, and incomplete reactions [20]. The design of industrial mixing systems requires consideration of reactor geometry, impeller design, and agitation rates to ensure uniform distribution of reactants and efficient heat transfer. Computational fluid dynamics modeling has become an valuable tool for optimizing mixer design and predicting mixing performance under various operating conditions.

Process Optimization Strategies

Modern industrial production of thioridazine hydrochloride employs sophisticated process optimization techniques to maximize yield, minimize waste, and ensure consistent product quality [21]. Statistical design of experiments has proven particularly valuable for identifying optimal operating conditions and understanding the interactions between multiple process variables. These studies typically investigate the effects of temperature, reaction time, stoichiometry, agitation rate, and other critical parameters on yield, purity, and reaction selectivity.

Quality by Design principles have been increasingly adopted in pharmaceutical manufacturing, emphasizing the systematic understanding and control of manufacturing processes to ensure consistent product quality [21]. This approach involves comprehensive characterization of the relationship between process inputs and product quality attributes, enabling the development of robust control strategies that can accommodate normal process variations while maintaining product specifications.

Process analytical technology has emerged as a critical component of modern pharmaceutical manufacturing, enabling real-time monitoring and control of critical process parameters [21]. In-line spectroscopic methods, such as near-infrared spectroscopy and Raman spectroscopy, can provide continuous monitoring of reaction progress, enabling precise endpoint determination and early detection of process deviations. These analytical capabilities support the implementation of advanced process control strategies that can automatically adjust operating conditions to maintain optimal performance.

Environmental and Economic Considerations

Industrial production of thioridazine hydrochloride must address significant environmental and economic challenges related to solvent usage, waste generation, and energy consumption [20]. Green chemistry principles have become increasingly important in pharmaceutical manufacturing, driving the development of more sustainable synthetic routes that minimize environmental impact while maintaining economic viability.

Solvent recovery and recycling systems represent a major component of modern pharmaceutical manufacturing facilities, enabling the reuse of expensive organic solvents while reducing waste disposal costs [20]. The design of these systems requires careful consideration of solvent purity requirements, contamination risks, and energy consumption for distillation and purification operations. Advanced separation technologies, such as membrane filtration and adsorption systems, have enabled more efficient solvent recovery with reduced energy requirements.

Energy efficiency has become a critical consideration in pharmaceutical manufacturing, driven by both economic and environmental concerns [20]. The optimization of heating and cooling systems, implementation of heat integration strategies, and adoption of more efficient reaction conditions can significantly reduce energy consumption while improving process economics. The use of microwave heating and other advanced heating technologies has demonstrated potential for substantial energy savings in certain synthetic applications.

The economic optimization of thioridazine production involves careful consideration of raw material costs, processing costs, capital equipment requirements, and regulatory compliance expenses [20]. The selection of synthetic routes must balance yield and purity considerations with cost-effectiveness and manufacturing simplicity. Continuous improvement programs focus on identifying opportunities for cost reduction through process optimization, yield improvement, and waste minimization while maintaining the stringent quality standards required for pharmaceutical applications.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

406.1304189 g/mol

Monoisotopic Mass

406.1304189 g/mol

Heavy Atom Count

26

Appearance

Assay:≥98%A crystalline solid

UNII

4WCI67NK8M

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (89.36%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (89.36%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Thioridazine Hydrochloride is the hydrochloride salt form of thioridazine, a piperidine phenothiazine derivative and a dopamine antagonist with antipsychotic property. Thioridazine hydrochloride binds to mesolimbic postsynaptic dopamine receptor D2, thereby decreasing dopamine activity leading to decreased psychotic effects, such as hallucinations and delusions. In addition, this agent binds to serotonin 5-HT2 receptors, resulting in decreased serotonin activity.

MeSH Pharmacological Classification

Dopamine Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

130-61-0

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12

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